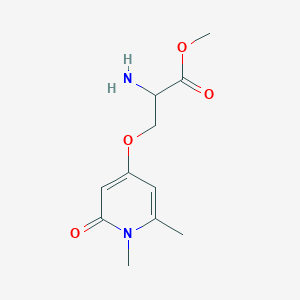
methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a substituted pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate include:
- Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]butanoate
- Ethyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate
Uniqueness
The uniqueness of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Eigenschaften
Molekularformel |
C11H16N2O4 |
|---|---|
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
methyl 2-amino-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypropanoate |
InChI |
InChI=1S/C11H16N2O4/c1-7-4-8(5-10(14)13(7)2)17-6-9(12)11(15)16-3/h4-5,9H,6,12H2,1-3H3 |
InChI-Schlüssel |
CELCOWGXCFSCJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1C)OCC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-ylcarbonyl]glycine](/img/structure/B13547686.png)



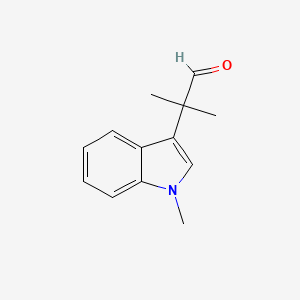
![[1-(2-Methoxyethyl)-3,5-dimethylpyrazol-4-yl]boronic acid](/img/structure/B13547731.png)
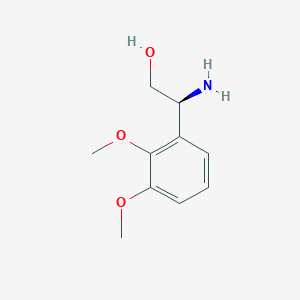

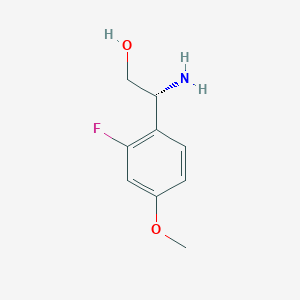
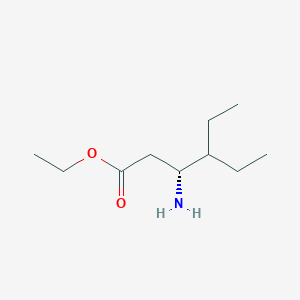

![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B13547770.png)


